molecular formula C14H28BNO4 B13463710 tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate CAS No. 2409464-37-3

tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate

Cat. No.: B13463710
CAS No.: 2409464-37-3
M. Wt: 285.19 g/mol
InChI Key: JNTJDCTYLJNCQT-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate: is a chemical compound with the molecular formula C17H26BNO4. It is a white to off-white crystalline powder that is often used in organic synthesis, particularly in the formation of boronic esters. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to produce the compound in bulk quantities. The reaction conditions are optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic acids, boronates, and other boron-containing intermediates .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the formation of boronic esters, which are important intermediates in various organic reactions .

Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its stability and reactivity make it a useful intermediate in the synthesis of drugs and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate involves its ability to form stable boron-containing intermediates. These intermediates can participate in various chemical reactions, leading to the formation of complex organic molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Comparison: Compared to similar compounds, tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate is unique due to its specific structure and reactivity. It offers distinct advantages in terms of stability and ease of handling, making it a preferred choice in various synthetic applications .

Properties

CAS No.

2409464-37-3

Molecular Formula

C14H28BNO4

Molecular Weight

285.19 g/mol

IUPAC Name

tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate

InChI

InChI=1S/C14H28BNO4/c1-10(16-11(17)18-12(2,3)4)9-15-19-13(5,6)14(7,8)20-15/h10H,9H2,1-8H3,(H,16,17)

InChI Key

JNTJDCTYLJNCQT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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